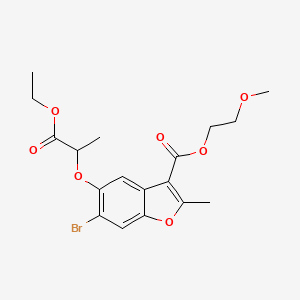

2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate

描述

2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a brominated benzofuran derivative with a complex substitution pattern. The benzofuran core is substituted at position 2 with a methyl group, at position 5 with a 1-ethoxy-1-oxopropan-2-yloxy chain, at position 6 with a bromine atom, and at position 3 with a 2-methoxyethyl ester group. This compound is of interest in medicinal chemistry due to the bioactivity of brominated benzofurans, which often exhibit cytotoxic, antimicrobial, or antifungal properties .

属性

IUPAC Name |

2-methoxyethyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO7/c1-5-23-17(20)11(3)26-15-8-12-14(9-13(15)19)25-10(2)16(12)18(21)24-7-6-22-4/h8-9,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVDCIDXYXMONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCCOC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzofuran class, which is known for a variety of biological properties including antimicrobial, antifungal, and anticancer activities. The presence of specific functional groups in its structure suggests a promising profile for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.263 g/mol. The compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. This structural arrangement contributes significantly to its biological activity.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported between 16 to 64 µg/mL against standard and clinical strains .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 16 | Gram-positive |

| Compound B | 32 | Gram-negative |

| Compound C | 64 | Antifungal |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied, with many compounds showing cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases .

Case Study: Induction of Apoptosis

A study highlighted that certain benzofuran derivatives increased the activity of caspases 3 and 7 significantly after prolonged exposure, indicating their potential as pro-apoptotic agents. Specifically, one derivative exhibited a 2.31-fold increase in caspase activity after 48 hours of exposure .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

- Induction of Oxidative Stress : By increasing ROS levels, this compound can lead to oxidative damage in cancer cells, promoting apoptosis.

- Inhibition of DNA Synthesis : Similar compounds have demonstrated the ability to disrupt DNA synthesis, leading to cell death through multiple mechanisms including single and double-strand breaks .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate

This compound (CAS RN 315237-13-9) shares identical substitutions at positions 5, 6, and 2 with the target molecule but differs at position 3, where it features an ethyl ester instead of a 2-methoxyethyl ester. Key differences include:

- Solubility : The 2-methoxyethyl group in the target compound increases hydrophilicity (XLogP3: ~5.7 vs. ~5.4 for ethyl ester derivatives) .

- Metabolic Stability : The ethyl ester may undergo faster hydrolysis in vivo due to reduced steric hindrance compared to the bulkier 2-methoxyethyl group .

- Bioactivity : Both compounds likely share similar biological targets, but the 2-methoxyethyl variant may exhibit prolonged half-life due to slower esterase-mediated cleavage .

Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

This derivative (CAS RN 308295-63-8) replaces the 1-ethoxy-1-oxopropan-2-yloxy group with a cinnamyloxy (E)-3-phenylprop-2-enoxy substituent. Notable contrasts include:

- Electronic Effects : The electron-withdrawing ester group in the target compound may reduce electron density on the benzofuran ring compared to the electron-rich cinnamyloxy group, altering reactivity in electrophilic substitutions .

- Biological Activity : The cinnamyloxy derivative’s aromatic substituent could enhance binding to hydrophobic protein pockets, but the target compound’s aliphatic ester chain may improve metabolic stability .

2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methylbenzofuran-3-carboxylate

This analog (CAS RN 488851-77-0) substitutes the 1-ethoxy-1-oxopropan-2-yloxy group with a 2,6-dichlorobenzyloxy moiety. Key distinctions are:

- Halogen Interactions : The dichlorophenyl group may engage in halogen bonding with biological targets, a feature absent in the target compound’s aliphatic ester chain .

- Cytotoxicity : Brominated benzofurans with aromatic substituents often show higher cytotoxicity than aliphatic analogs, as seen in related compounds (e.g., IC50 values against cancer cell lines differ by >50%) .

- Synthetic Complexity : The dichlorophenyl variant requires additional steps for aryl ether formation, whereas the target compound’s esterification is more straightforward .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。